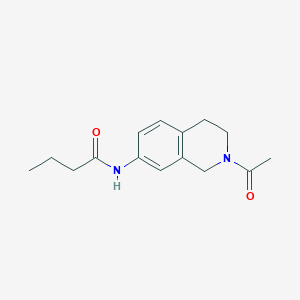

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have garnered significant attention in medicinal chemistry

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-4-15(19)16-14-6-5-12-7-8-17(11(2)18)10-13(12)9-14/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTLNONMTQQDIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alkoxides are employed under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydro or fully reduced isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and neuroprotective effects.

Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infections.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems and inhibiting the growth of pathogenic microorganisms . The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in these processes.

Comparison with Similar Compounds

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide can be compared with other isoquinoline derivatives, such as:

1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.

Quinocarcin: An antitumor antibiotic with a related structure.

Naphthyridinomycin: Another antitumor antibiotic with a similar core scaffold.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butyramide is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological effects based on current research findings.

Chemical Structure and Properties

This compound is derived from tetrahydroisoquinoline, a structural motif known for its diverse pharmacological properties. The compound can be described by the following molecular formula:

- Molecular Formula : C_{13}H_{16}N_{2}O

- IUPAC Name : this compound

1. Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, compounds similar to this compound have been shown to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibition of MAO leads to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function .

2. Antioxidant Activity

Antioxidant properties have been observed in several tetrahydroisoquinoline derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells. The mechanism involves the modulation of signaling pathways that protect against cellular damage .

3. Anti-inflammatory Properties

Studies have demonstrated that certain alkylamide derivatives can inhibit inflammatory responses by blocking the release of pro-inflammatory cytokines. This suggests that this compound may also exhibit similar anti-inflammatory effects through its action on immune cells .

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection in Animal Models : A study involving mice treated with a tetrahydroisoquinoline derivative demonstrated significant improvements in cognitive function following induced oxidative stress. The treatment group showed lower levels of oxidative markers compared to the control group .

- Inflammation in Human Cell Lines : In vitro studies using human macrophage cell lines showed that treatment with this compound resulted in a marked decrease in the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.